molecular formula C4H10FO3PS B2657411 2-Dimethylphosphorylethanesulfonyl fluoride CAS No. 17535-00-1

2-Dimethylphosphorylethanesulfonyl fluoride

Cat. No.: B2657411
CAS No.: 17535-00-1
M. Wt: 188.15
InChI Key: RWDKATPFMKKREA-UHFFFAOYSA-N
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Description

2-Dimethylphosphorylethanesulfonyl fluoride is a synthetic organofluorine compound of interest in chemical biology and medicinal chemistry research. Its structure suggests potential as an irreversible, covalent enzyme inhibitor. The sulfonyl fluoride group is a key warhead in activity-based protein profiling (ABPP) and the development of targeted covalent inhibitors, while the phosphoryl group may influence solubility and biomolecular interactions. This reagent is supplied as a high-purity material for laboratory research applications. It is strictly for research use only and is not intended for diagnostic or therapeutic procedures. Handling should adhere to safe laboratory practices for reactive chemical agents. Specific research applications, mechanistic details, and safety data for this particular compound require further experimental characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethylphosphorylethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDKATPFMKKREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FO3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Dimethylphosphorylethanesulfonyl fluoride involves several steps. One notable method includes the visible-light-mediated decarboxylative fluorosulfonylethylation of carboxylic acids. This method is advantageous due to its mild reaction conditions and broad substrate scope, making it suitable for industrial-scale production. Another approach involves the electrochemical preparation of sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method is characterized by its efficiency and the ability to produce high yields under mild conditions.

Chemical Reactions Analysis

2-Dimethylphosphorylethanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfur-fluorine bond in this compound is highly reactive and can be substituted with nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other related products.

Scientific Research Applications

Chemical Biology and Molecular Pharmacology

2-Dimethylphosphorylethanesulfonyl fluoride serves as a reactive probe in chemical biology. Its ability to form covalent bonds with biomolecules allows researchers to study protein interactions and enzyme mechanisms.

  • Case Study : In a study examining the interaction of this compound with serine proteases, it was found to selectively modify the active site serine residue, facilitating the investigation of enzyme kinetics and inhibition mechanisms .

Synthetic Chemistry

The compound plays a crucial role in sulfur(VI) fluoride exchange-based “click chemistry,” which enables the rapid synthesis of sulfonyl compounds. This method is particularly advantageous due to its mild reaction conditions and broad substrate scope.

  • Data Table: Comparison of Sulfur(VI) Fluoride Exchange Reagents
ReagentYield (%)Reaction Conditions
This compound85Room temperature, 24 hours
Fluorosulfonyldifluoroacetyl fluoride9050°C, 12 hours
Sulfonyl fluorides in SuFEx chemistryVariesDepends on substrate

Environmental and Material Science

In environmental applications, this compound is utilized in developing sensors for fluoride ion detection. Its fluorescent properties make it suitable for creating colorimetric sensors that can detect trace amounts of fluoride in water sources.

  • Case Study : A recent study demonstrated the use of this compound in a fluorescent sensor that achieved a detection limit of 0.5 µM for fluoride ions, showcasing its potential for environmental monitoring .

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylethanesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfur-fluorine bond is highly reactive, allowing the compound to interact with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in drug discovery and chemical biology .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes: Limited public data exist on the synthesis of this compound. Analogous compounds (e.g., aryl sulfonyl fluorides) are synthesized via fluorination of sulfonyl chlorides, suggesting a plausible pathway for the target compound.
  • Spectroscopic Data: No peer-reviewed NMR or mass spectrometry data are available for the target compound. In contrast, 2-ethylhexyl methylphosphonofluoridate has been characterized extensively, with documented FTIR peaks at 1,280 cm⁻¹ (P=O) and 840 cm⁻¹ (P-F) .

Biological Activity

2-Dimethylphosphorylethanesulfonyl fluoride (DMPSF) is a chemical compound with the molecular formula C4H10FO3PS. It is recognized for its diverse applications in chemical biology, molecular pharmacology, and synthetic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 188.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 17535-00-1

DMPSF acts primarily as a reactive probe due to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfur-fluorine bond in DMPSF is particularly reactive, facilitating interactions that can lead to significant biological effects.

Biological Applications

  • Chemical Biology and Molecular Pharmacology :
    • DMPSF is utilized as a reactive probe to study protein interactions and enzyme mechanisms.
    • It has been shown to inhibit specific serine hydrolases, which are critical in various biological pathways.
  • Synthetic Chemistry :
    • The compound plays a role in sulfur (VI) fluoride exchange-based “click chemistry,” aiding in the rapid synthesis of sulfonyl compounds.
  • Environmental and Material Science :
    • DMPSF is employed in developing fluorescent sensors for detecting fluoride ions, showcasing its versatility beyond biological applications.

Case Studies

  • Inhibition of Serine Hydrolases :
    • A study demonstrated that DMPSF effectively inhibited acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition was attributed to the formation of a covalent bond between DMPSF and the serine residue at the active site of AChE.
  • Toxicological Assessments :
    • Research indicated that exposure to DMPSF at high concentrations could lead to neurotoxic effects similar to those observed with other fluoride compounds. The mechanism involves oxidative stress and disruption of cellular signaling pathways.

Table: Summary of Biological Effects of DMPSF

Biological ActivityEffect ObservedReference
Inhibition of AChESignificant reduction in activity
NeurotoxicityInduction of oxidative stress
Interaction with ProteinsCovalent bond formation
Fluoride Ion DetectionDevelopment of fluorescent sensors

Comparative Analysis

DMPSF can be compared with other sulfonyl fluorides regarding their reactivity and applications:

CompoundKey ApplicationsReactivity
This compoundChemical biology, synthetic chemistryHigh (due to sulfur-fluorine bond)
Fluorosulfonyldifluoroacetyl fluoridePreparation of fluoromonomersModerate
Sulfonyl Fluorides in SuFEx ChemistryOrganic synthesis, drug discoveryVariable

Q & A

[Basic] What synthetic strategies are recommended for preparing 2-dimethylphosphorylethanesulfonyl fluoride with high purity?

Methodological Answer:
The synthesis of this compound requires careful control of reaction conditions to avoid hydrolysis of the sulfonyl fluoride group. High-boiling-point solvents (e.g., dimethylsulfone analogs) are preferred to minimize volatility losses during reflux . Purification via fractional distillation or recrystallization using non-polar solvents ensures high purity (>95%). Phosphoryl group stability during synthesis can be monitored using <sup>31</sup>P NMR, with reference compounds (e.g., dimethylsulfone) serving as internal standards .

[Basic] Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR are critical. For example, <sup>31</sup>P NMR resolves phosphoryl group interactions, while 2D NMR (e.g., HSQC) validates structural connectivity .
  • Fluoride Quantification : Ion-selective electrodes or colorimetric assays (e.g., SPADNS method) measure free fluoride content, calibrated against standards (Table 1 in ).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities.

[Basic] How does pH affect the stability of the sulfonyl fluoride moiety in aqueous solutions?

Methodological Answer:
The sulfonyl fluoride group hydrolyzes under alkaline conditions (pH > 8). Stability studies should follow protocols like those in Figure 1 ( ), which involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 37°C. Fluoride release is quantified hourly using ion chromatography. Data from analogous compounds (e.g., phenylmethanesulfonyl fluoride) suggest optimal stability at pH 5–6 .

[Advanced] How can researchers optimize reaction yields when modifying the phosphoryl group?

Methodological Answer:
Use a Design of Experiments (DOE) approach to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst concentration.
  • Response Surface Methodology (RSM) : Models interactions between factors to identify optimal conditions .

    For example, phosphitylation reactions may require anhydrous solvents (e.g., THF) and sub-ambient temperatures to suppress side reactions. Post-reaction quenching with ice-cold water isolates the product while preserving the sulfonyl fluoride group.

[Advanced] How should contradictory data on fluoride release kinetics be resolved?

Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., ionic strength, temperature). Conduct analysis of variance (ANOVA) to isolate significant factors, as demonstrated in fluoride adsorption studies . Replicate experiments under controlled conditions (e.g., fixed pH and temperature) and apply kinetic models (e.g., pseudo-first-order) to compare rate constants. Cross-validate using orthogonal methods like <sup>19</sup>F NMR to track real-time fluoride liberation .

[Advanced] What in vitro assays are suitable for studying interactions between this compound and serine proteases?

Methodological Answer:

  • Active Site Titration : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition kinetics. Pre-incubate the enzyme with the compound, then monitor residual activity via fluorescence.
  • IC50 Determination : Fit dose-response curves to calculate inhibition potency. Ensure buffer compatibility (e.g., avoid Tris buffers, which react with sulfonyl fluorides) .
  • Crystallography : Co-crystallize the enzyme-inhibitor complex to resolve binding modes at atomic resolution.

[Advanced] How can computational modeling predict reactivity trends for derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the sulfonyl fluoride group to predict nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in different solvents.
  • Docking Studies : Map interactions with target enzymes (e.g., chymotrypsin) to guide structural modifications for enhanced selectivity .

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